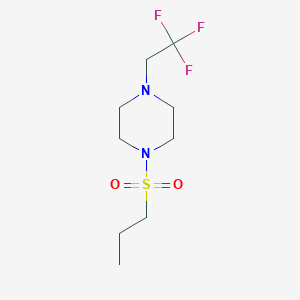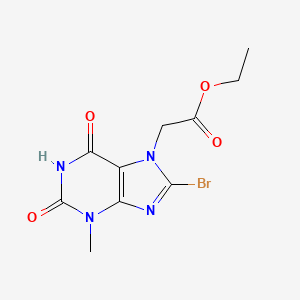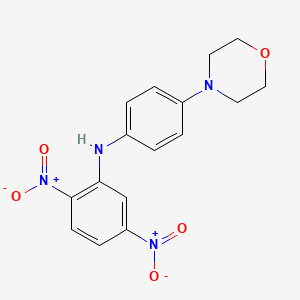
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-05089771 and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.
Scientific Research Applications
Adenosine Receptor Antagonists
A series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized as adenosine A2B receptor antagonists. These antagonists displayed subnanomolar affinity and high selectivity, with some being potent compounds. A tritiated form of one compound was prepared as a new radioligand and proved useful for labeling human and rodent A2B receptors (Borrmann et al., 2009).
Stereochemistry and Perlin Effect
The stereodynamic behavior of various compounds, including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine, was studied using NMR spectroscopies. The findings included the analysis of conformers and the Perlin effect in these compounds (Shainyan et al., 2008).
Inhibitors of Cancer Cell Proliferation
Novel 1-benzhydryl-sulfonyl-piperazine derivatives were designed, synthesized, and evaluated for their effectiveness in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound, in particular, showed significant inhibitory activity (Kumar et al., 2007).
Pharmacological Applications
1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, were identified for their high binding affinities to the 5-HT(6) serotonin receptor. One compound exhibited high binding affinity with good selectivity over other serotonin and dopamine receptors (Park et al., 2011).
Water Treatment Applications
A pH-responsive, charge switchable piperazine derivative was designed for use as a draw solute in forward osmosis for arsenic removal from water. This compound showed high performance in arsenic removal and concurrent water recovery efficiency (Wu et al., 2019).
properties
IUPAC Name |
1-propylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2S/c1-2-7-17(15,16)14-5-3-13(4-6-14)8-9(10,11)12/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJSZSVMWKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
